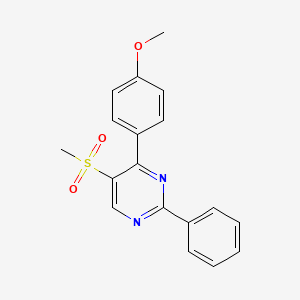

4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-5-methylsulfonyl-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-23-15-10-8-13(9-11-15)17-16(24(2,21)22)12-19-18(20-17)14-6-4-3-5-7-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLOMQRLRCLRDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form chalcone This intermediate is then subjected to cyclization with guanidine to form the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 4-(4-Hydroxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine.

Reduction: Formation of 4-(4-Aminophenyl)-5-(methylsulfonyl)-2-phenylpyrimidine.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Anti-inflammatory Applications

Recent research highlights the anti-inflammatory properties of pyrimidine derivatives, including 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine. Studies have demonstrated that these compounds can inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Case Study: COX-2 Inhibition

A comparative study evaluated the COX-2 inhibitory activity of various pyrimidine derivatives. The compound exhibited an IC50 value comparable to that of celecoxib, a standard anti-inflammatory drug:

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

This suggests that the compound may serve as a promising candidate for developing new anti-inflammatory agents .

Anticancer Properties

The potential of this compound as an anticancer agent has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research has shown that similar pyrimidine derivatives exhibit significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate) | 15 |

| MDA-MB-231 (Breast) | 12 |

The mechanisms underlying this activity include the induction of apoptosis and inhibition of specific kinases involved in cancer progression .

Antimicrobial Activity

Another area of application for this compound is its antimicrobial potential. Studies indicate that certain pyrimidines can exhibit antibacterial and antifungal properties.

Case Study: Antibacterial Activity

The antimicrobial efficacy of this compound was assessed against common bacterial strains:

| Organism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

These findings suggest that the compound could be further investigated for its potential use in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrimidine derivatives. The presence of electron-donating groups, such as methoxy groups, has been shown to enhance biological activity.

Key Findings on SAR

- Electron-donating substituents : Increase anti-inflammatory and anticancer activity.

- Functional group positioning : Modifications at specific positions on the pyrimidine ring can significantly alter the biological profile.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The methoxy and methylsulfonyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 4

Example Compound : Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate ()

- Key Differences: 4-Fluorophenyl replaces 4-methoxyphenyl. Fluorine (electron-withdrawing) vs. Carboxylate ester at position 5 introduces additional polarity compared to the unmodified methylsulfonyl group.

- Impact : Fluorinated analogs may exhibit improved bioavailability but reduced hydrogen-bonding capacity compared to methoxy derivatives .

Example Compound : 4-[4-(4-Methoxyphenyl)-5-thiazolyl]-2-(methylsulfinyl)pyrimidine ()

- Key Differences :

- Thiazole ring replaces the phenyl group at position 3.

- Methylsulfinyl (moderately electron-withdrawing) vs. methylsulfonyl.

- Sulfinyl groups offer intermediate oxidation states, affecting redox stability .

Substituent Variations at Position 5

Example Compound : Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate ()

- Key Differences :

- Sulfanyl (thioether) replaces sulfonyl at position 4.

- Ethyl carboxylate adds ester functionality.

- Impact : Sulfanyl groups are less electron-withdrawing than sulfonyl, reducing the pyrimidine ring’s electrophilicity. This may decrease metabolic stability but improve membrane permeability .

Example Compound: Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate ()

- Key Differences: Phenoxyphenylamino at position 6 introduces hydrogen-bonding capability. Methylsulfanyl at position 2 vs. methylsulfonyl at position 5.

- Impact: The amino group enhances solubility and target specificity, while sulfanyl groups may confer reversible binding properties .

Functional Group Modifications

Example Compound: 4-(4-Methylpiperazino)-5-(methylsulfonyl)-2-phenylpyrimidine ()

- Key Differences: Methylpiperazino (basic amine) replaces methoxyphenyl at position 4.

- This modification is common in CNS-targeting drugs .

Example Compound : 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione ()

- Key Differences :

- Dihydropyrimidine core (saturated) vs. aromatic pyrimidine.

- Thione at position 2 introduces sulfur-based hydrogen bonding.

- Impact : Saturation reduces aromaticity, altering electronic properties and binding modes. Thiones may enhance metal chelation .

Structural and Functional Data Table

Biological Activity

4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine is an organic compound belonging to the pyrimidine class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound features a pyrimidine ring substituted with a methoxyphenyl group and a methylsulfonyl group. This unique arrangement contributes to its solubility and reactivity, making it a candidate for various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and anticancer properties. The compound's mechanism of action involves interaction with specific molecular targets, potentially inhibiting or activating enzyme functions.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth. For instance, in vitro assays indicated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 10 |

| MDA-MB-231 (Breast) | 15 |

| A549 (Lung) | 12 |

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. The methoxy and methylsulfonyl groups enhance its binding affinity, which is crucial for its inhibitory effects on target proteins involved in disease pathways.

Case Studies

- Anticancer Study : A study published in Cancer Letters demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability across multiple cancer cell lines. The study utilized assays such as MTT and flow cytometry to assess apoptosis induction.

- Antimicrobial Study : In a research article from the Journal of Antimicrobial Chemotherapy, the compound was tested against multidrug-resistant bacterial strains. Results showed that it could effectively inhibit bacterial growth, suggesting its potential as an alternative antimicrobial agent.

Q & A

Q. What synthetic routes are recommended for 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyrimidine derivatives often involves multi-step reactions. For the target compound:

- Step 1: Pyrimidine Ring Formation

Use a nucleophilic substitution reaction to introduce the methylsulfonyl group. For example, methylthio-pyrimidine intermediates (e.g., 2-(methylthio)pyrimidine) can be oxidized to methylsulfonyl derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in acetic acid . - Step 2: Functionalization of Substituents

Suzuki-Miyaura coupling can attach aryl groups (e.g., 4-methoxyphenyl or phenyl) to the pyrimidine ring. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a solvent like dioxane/water (3:1) at 80–100°C . - Purification

Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Table 1: Key Reaction Parameters

| Reaction Step | Reagents/Conditions | Yield Range | Purity | Reference |

|---|---|---|---|---|

| Methylsulfonyl Introduction | H₂O₂, AcOH, 50°C | 70–85% | 90–95% | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 100°C | 60–75% | 85–90% |

Q. What analytical techniques are critical for characterizing this compound’s structure and confirming substituent positions?

Methodological Answer:

Q. What safety protocols are essential when handling this compound during experimental procedures?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for reactions involving volatile solvents .

- Waste Disposal : Segregate toxic waste (e.g., heavy metal catalysts) and incinerate via certified hazardous waste services .

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid direct skin contact to prevent irritation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

Methodological Answer:

- Quantum Chemical Calculations :

Use density functional theory (DFT) at the B3LYP/6-31G* level to model reaction pathways. For example: - Reaction Path Search :

Apply the artificial force induced reaction (AFIR) method to explore intermediates and transition states in Suzuki coupling . - Machine Learning :

Train models on PubChem data to predict solubility or biological activity based on substituent effects .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Structural Variability : Check for polymorphic forms (e.g., differences in crystal packing or hydrogen bonding) using X-ray diffraction .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability. For example, inconsistent antimicrobial activity may arise from differences in bacterial strains .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace methoxy with ethoxy) and correlate changes with activity trends .

Q. Table 2: Addressing Data Contradictions

Q. What methodologies optimize the compound’s potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer:

- Kinase Inhibition Screening :

Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of target kinases (e.g., EGFR or CDK2). IC₅₀ values <1 µM indicate high potency . - Antimicrobial Testing :

Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with positive controls (e.g., ciprofloxacin) . - Toxicity Profiling :

Assess cytotoxicity in mammalian cells (e.g., HEK293) via MTT assays to ensure selectivity .

Q. How do substituent modifications impact the compound’s physicochemical properties?

Methodological Answer:

- LogP Calculations : Replace the methoxy group with a trifluoromethyl group to increase lipophilicity (LogP from 2.1 to 3.5), enhancing blood-brain barrier penetration .

- Solubility : Introduce polar groups (e.g., hydroxyl) via O-demethylation reactions. Measure solubility in PBS (pH 7.4) using UV-Vis spectroscopy .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to compare decomposition temperatures of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.